2,5-Difluoropyridine
Overview
Description
2,5-Difluoropyridine is a fluorinated pyridine derivative that is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physical and chemical properties of a molecule, making it a valuable compound for further functionalization and synthesis of complex molecules .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 2,5-difluoropyridine, often involves regioselective metalation and subsequent carboxylation. Protective groups like chlorine or trimethylsilyl are used to achieve regioexhaustive substitution at each vacant position of the pyridine ring. This method allows for the derivation of several fluorinated pyridinecarboxylic acids from the starting material . Additionally, the synthesis of related compounds, such as 2,3-difluoro-5-chloropyridine, has been achieved using potassium fluoride as a fluorination agent in the presence of a phase transfer catalyst, demonstrating the versatility of fluorination reactions .
Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms on the pyridine ring, which can influence the electronic distribution and reactivity of the molecule. For instance, the crystal structure of a related compound, the interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine, shows a complex with linear anions and cationic moieties linked by hydrogen bonds, illustrating the impact of fluorine on the molecular geometry .
Chemical Reactions Analysis
Fluorinated pyridines participate in various chemical reactions, which are often influenced by the presence of fluorine atoms. For example, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been used as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons, demonstrating the utility of fluorinated pyridines in facilitating acylation reactions . Moreover, the reactivity of 2,5-difluoropyridine can be exploited for the synthesis of novel electron acceptors, as seen in the formation of a charge-transfer complex with 4-(dimethylamino)pyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-difluoropyridine are influenced by the electronegativity and small size of the fluorine atoms. These properties can lead to increased stability and reactivity in certain chemical environments. The toxicity profile of related compounds, such as 5-amino-2-(trifluoromethyl)pyridine, has been studied, revealing that these compounds can be toxic and should be handled with caution in industrial applications . The electron-withdrawing effect of fluorine also contributes to the high reduction potential of fluorinated electron acceptors, which is significant for their use in electronic applications .
Scientific Research Applications
Regioexhaustive Substitution
2,5-Difluoropyridine has been successfully applied in the concept of "regioexhaustive substitution." Researchers have been able to selectively metalate and subsequently carboxylate all vacant positions of 2,5-difluoropyridine. This approach has enabled the derivation of several fluorinated pyridinecarboxylic acids from the starting material (Bobbio & Schlosser, 2005).
Molecular Geometry Studies
Investigations into the molecular geometry of disubstituted pyridines, including 2,5-difluoropyridine, have been conducted. These studies analyzed the nematic phase nuclear magnetic resonance (NMR) spectra and derived the geometry of 2,5-difluoropyridine, indicating ring distortion near the fluorine substituents (Orrell & Šik, 1975).
Regiochemically Flexible Substitutions
2,5-Difluoropyridine has been used in demonstrating regiochemically flexible substitutions. The introduction of a trialkylsilyl group in specific positions altered the regioselectivity of nucleophilic substitution, revealing insights into the reactivity and interaction of substituents in pyridine rings (Schlosser, Bobbio, & Rausis, 2005).
Applications in Metal-Organic Frameworks
2,5-Difluoropyridine derivatives have been applied in the synthesis of metal-organic frameworks (MOFs). Specifically, terbium-organic frameworks incorporating 2,5-difluoropyridine-based ligands have been synthesized. These frameworks exhibited selective sensing of Fe3+ ions and showed potential in gas separation applications, demonstrating the utility of 2,5-difluoropyridine derivatives in advanced material science (Wang et al., 2019).
Structural Trends and Fourier Transform Microwave Spectroscopy
Research has been conducted using Fourier transform microwave spectroscopy to investigate the structural trends in difluoropyridine rings, including 2,5-difluoropyridine. This study provided insights into the deviations from standard pyridine ring geometry and the influence of fluorine substituents on the electronic structure of pyridine (Dijk, Sun, & Wijngaarden, 2012).
Impact of Fluorination on Intermolecular Interactions
Another significant application of 2,5-difluoropyridine has been in studying the effect of ortho-fluorination on intermolecular interactions. Investigations involving weakly bound complexes formed with CO2 have provided valuable insights into the influence of fluorination on molecular interactions, particularly in the context of pyridine compounds (Dewberry et al., 2017).
Safety And Hazards
2,5-Difluoropyridine is considered hazardous. It is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,5-difluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N/c6-4-1-2-5(7)8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAMUOYNXFXQTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376528 | |
Record name | 2,5-Difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoropyridine | |
CAS RN |
84476-99-3 | |
Record name | 2,5-Difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Difluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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